Cas no 2306248-54-2 ((3R)-3-(bromomethyl)piperidine;hydrochloride)

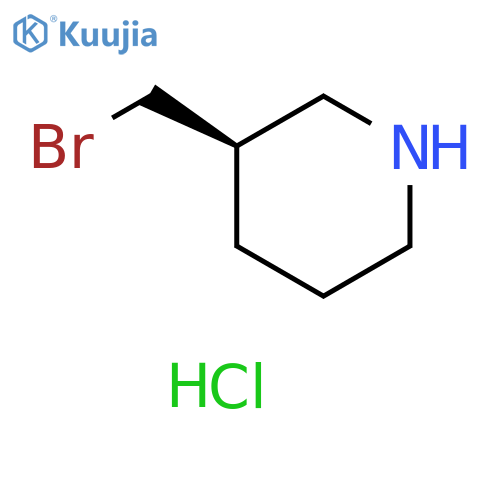

2306248-54-2 structure

商品名:(3R)-3-(bromomethyl)piperidine;hydrochloride

CAS番号:2306248-54-2

MF:C6H13BrClN

メガワット:214.531120061874

CID:5164961

(3R)-3-(bromomethyl)piperidine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Piperidine, 3-(bromomethyl)-, hydrochloride (1:1), (3R)-

- (3R)-3-(bromomethyl)piperidine;hydrochloride

-

- インチ: 1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

- InChIKey: MPWJVOIHKVBVED-RGMNGODLSA-N

- ほほえんだ: C([C@H]1CNCCC1)Br.Cl

(3R)-3-(bromomethyl)piperidine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547110-500mg |

(R)-3-(bromomethyl)piperidine hydrochloride |

2306248-54-2 | 98% | 500mg |

¥9603 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-250MG |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 250MG |

¥ 1,920.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-250mg |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 250mg |

¥1886.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-100mg |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 100mg |

¥1179.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5.0g |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 5.0g |

¥14133.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-500.0mg |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 500.0mg |

¥3143.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-1G |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 1g |

¥ 4,798.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-100MG |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 100MG |

¥ 1,201.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5G |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 5g |

¥ 14,394.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5g |

(3R)-3-(bromomethyl)piperidine;hydrochloride |

2306248-54-2 | 95% | 5g |

¥14133.0 | 2024-04-22 |

(3R)-3-(bromomethyl)piperidine;hydrochloride 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2306248-54-2 ((3R)-3-(bromomethyl)piperidine;hydrochloride) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306248-54-2)(3R)-3-(bromomethyl)piperidine;hydrochloride

清らかである:99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g

価格 ($):236.0/394.0/590.0/1771.0